molecular formula C21H16F2N4O2 B2752065 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 955618-80-1

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2752065
CAS No.: 955618-80-1
M. Wt: 394.382
InChI Key: YUIYLRZZOTYCSH-UHFFFAOYSA-N
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Description

This compound features a 2-fluorophenyl core substituted with a 6-methoxyimidazo[1,2-b]pyridazine moiety and a 2-(4-fluorophenyl)acetamide side chain. The methoxy group enhances solubility, while the fluorinated aromatic rings contribute to lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or anticancer activity .

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c1-29-21-9-8-19-24-18(12-27(19)26-21)14-4-7-16(23)17(11-14)25-20(28)10-13-2-5-15(22)6-3-13/h2-9,11-12H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIYLRZZOTYCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

  • Key Differences :
    • Replaces the imidazo[1,2-b]pyridazine with a 2,3-dihydroimidazo[2,1-b][1,3]thiazole core.
    • Retains the 4-fluorophenyl acetamide group but introduces a pyridine linker .
  • Reduced planarity compared to the main compound due to dihydrothiazole, possibly affecting membrane penetration .

Structural Analog 2: N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl propan-2-amine (IP-5)

  • Key Differences :
    • Substitutes imidazo[1,2-b]pyridazine with imidazo[1,2-a]pyridine .
    • Replaces the acetamide side chain with an isopropyl amine group.
  • Elemental analysis (C, 73.17%; H, 7.59%) indicates lower purity compared to theoretical values (C, 74.30%; H, 7.72%), suggesting synthesis challenges .

Structural Analog 3: Compounds from (e.g., 1392412-91-7)

  • Example: 1-(2-fluoro-phenyl)-4-methyl-8-trifluoromethyl-[1,2,4]triazolo[4,3-a]quinoxaline.
  • Key Differences: Triazoloquinoxaline core instead of imidazopyridazine. Trifluoromethyl substituent vs. methoxy group.
  • Triazoloquinoxaline’s larger aromatic system may improve intercalation with DNA or kinase targets .

Antiproliferative Activity ()

Hydroxyacetamide derivatives (e.g., FP1-12) with triazole-imidazolone cores exhibit antiproliferative effects via kinase inhibition. Compared to the main compound:

  • Hydroxy groups in FP1-12 improve aqueous solubility but may reduce metabolic stability due to higher polarity.
  • The main compound’s fluorophenyl groups balance lipophilicity and stability, suggesting superior pharmacokinetics .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity References
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide Imidazo[1,2-b]pyridazine 6-methoxy, 4-fluorophenyl acetamide Kinase inhibition (predicted)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Dihydroimidazo[2,1-b]thiazole Pyridine linker, 4-fluorophenyl acetamide Anticancer (in vitro)
IP-5 Imidazo[1,2-a]pyridine 6-methyl, isopropyl amine Neuroprotective (hypothesized)
FP1-12 (Hydroxyacetamide derivatives) Triazole-imidazolone Hydroxyacetamide, substituted phenyl Antiproliferative (IC50 ~1 µM)

Q & A

Basic: What are the key considerations in designing a synthesis route for this compound?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the imidazo[1,2-b]pyridazine core. Critical steps include:

  • Substitution reactions under alkaline conditions to introduce fluorine and methoxy groups (e.g., using 3-chloro-4-fluoronitrobenzene as a precursor) .
  • Reduction reactions (e.g., iron powder in acidic media) to convert nitro intermediates to amines .
  • Condensation reactions with acetamide derivatives, requiring precise control of temperature and pH to avoid side products .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates .
    Key challenges include minimizing byproducts during fluorination and ensuring regioselectivity in the imidazo-pyridazine ring formation.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., distinguishing fluorine-induced deshielding effects) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the imidazo-pyridazine core .
  • Mass Spectrometry (HRMS) to verify molecular weight (C₂₁H₁₆F₂N₄O₂, MW 394.4 g/mol) and detect isotopic patterns .
  • X-ray Crystallography (if crystalline): Provides unambiguous confirmation of the 3D structure, including bond angles and fluorine substitution sites .

Advanced: How can discrepancies in NMR spectral data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or paramagnetic impurities. Strategies include:

  • Variable Temperature NMR : Identify temperature-dependent signal splitting caused by hindered rotation in the acetamide group .
  • Deuterated Solvent Screening : Test solvents like DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .
  • Relaxation Reagents : Additives like Cr(acac)₃ can suppress paramagnetic impurities in fluorine-rich regions .
  • DFT Calculations : Compare experimental ¹³C chemical shifts with density functional theory (DFT)-predicted values to validate assignments .

Advanced: What strategies are effective in optimizing reaction yields during the formation of the imidazo[1,2-b]pyridazine core?

Methodological Answer:
Yield optimization focuses on:

  • Catalyst Screening : Transition metals (e.g., Pd/Cu) for cross-coupling reactions or Lewis acids (e.g., ZnCl₂) to enhance cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time for imidazo-pyridazine ring closure (e.g., from 12 hours to 30 minutes at 150°C) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions at the aniline nitrogen .
  • Real-Time Monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction conditions dynamically .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Methodological Answer:
SAR studies should systematically modify substituents to assess bioactivity:

  • Fluorine Isosteres : Replace 4-fluorophenyl with trifluoromethyl or chloro groups to evaluate target binding affinity .
  • Imidazo-Pyridazine Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 6-methoxy position to probe metabolic stability .
  • Biological Assays :
    • Kinase Inhibition Screening : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
    • Cytotoxicity Profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
      Data contradictions (e.g., high in vitro activity vs. poor in vivo efficacy) may arise from solubility issues; address via formulation studies with PEG or cyclodextrin .

Advanced: What analytical methods are critical for resolving purity discrepancies in HPLC analysis?

Methodological Answer:
Purity challenges often stem from residual solvents or diastereomers:

  • HPLC Method Development :
    • Column Selection : Use C18 columns with 3 µm particle size for high-resolution separation of polar byproducts .
    • Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 40%–80% over 20 minutes) to resolve closely eluting peaks .
  • LC-MS Coupling : Identify impurities via mass fragmentation patterns (e.g., m/z 394 → 276 for acetamide cleavage) .
  • Chiral HPLC : Detect enantiomeric impurities if asymmetric centers are present in intermediates .

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